1,1-difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid
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Overview
Description
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It is characterized by a spirocyclic structure, which includes a hexane ring fused to a cyclopropane ring, with two fluorine atoms and a carboxylic acid group attached.
Preparation Methods
The synthesis of 1,1-difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable cyclopropane precursor.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 1,1-difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s pharmacokinetic properties by increasing its resistance to metabolic degradation .
Comparison with Similar Compounds
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid can be compared with other fluorinated spirocyclic compounds, such as:
1,1-Difluoro-2-methylspiro[2.3]hexane-2-carboxylic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1,1-Difluoro-3-methylspiro[2.3]hexane-3-carboxylic acid:
1,1-Difluoro-4-methylspiro[2.3]hexane-4-carboxylic acid: Differing in the position of the methyl group, affecting its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
2384666-57-1 |
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Molecular Formula |
C8H10F2O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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